N-Boc-4-nitrobenzenesulfonamide
Overview
Description
N-Boc-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C11H14N2O6S and its molecular weight is 302.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-Boc-4-nitrobenzenesulfonamide are enzymes involved in folate metabolism . Folate is essential for the production of DNA in bacteria .
Mode of Action
this compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the synthesis of folic acid, it prevents the production of DNA in bacteria, thereby inhibiting their growth .
Biochemical Pathways
The compound affects the biochemical pathway of folic acid synthesis. By acting as a competitive antagonist to PABA, it prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption in the pathway leads to a decrease in DNA synthesis, affecting the growth and multiplication of bacteria .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally and widely distributed in the body . They are primarily excreted unchanged in the urine .
Result of Action
The molecular effect of this compound’s action is the inhibition of folic acid synthesis, leading to a decrease in DNA production . On a cellular level, this results in the inhibition of bacterial growth and multiplication .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound
Properties
IUPAC Name |
tert-butyl N-(4-nitrophenyl)sulfonylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(14)12-20(17,18)9-6-4-8(5-7-9)13(15)16/h4-7H,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURDKBAAQRGXSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.